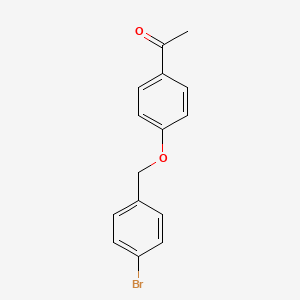
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone
Vue d'ensemble
Description
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is an organic compound with the molecular formula C15H13BrO2. It is a brominated derivative of benzyl ether and is often used in various chemical research and industrial applications. The compound is characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a phenyl ring through an ether linkage.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone typically involves the reaction of 4-bromobenzyl alcohol with 4-hydroxyacetophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ether linkage. The general reaction scheme is as follows:
4-Bromobenzyl alcohol+4-HydroxyacetophenoneK2CO3,DMFthis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, thereby improving yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: Formation of 4-((4-bromobenzyl)oxy)benzoic acid.
Reduction: Formation of 1-(4-((4-bromobenzyl)oxy)phenyl)ethanol.
Substitution: Formation of 1-(4-((4-aminobenzyl)oxy)phenyl)ethanone.
Applications De Recherche Scientifique
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceutical compounds with therapeutic properties.
Industry: Utilized in the manufacture of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the ether linkage play crucial roles in binding to these targets, thereby modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-((4-Chlorobenzyl)oxy)phenyl)ethanone
- 1-(4-((4-Methylbenzyl)oxy)phenyl)ethanone
- 1-(4-((4-Fluorobenzyl)oxy)phenyl)ethanone
Uniqueness
1-(4-((4-Bromobenzyl)oxy)phenyl)ethanone is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, methyl, and fluoro analogs. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its biological activity.
Propriétés
IUPAC Name |
1-[4-[(4-bromophenyl)methoxy]phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-11(17)13-4-8-15(9-5-13)18-10-12-2-6-14(16)7-3-12/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFAYODHYINMBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OCC2=CC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00366931 | |
| Record name | 4'-(4-bromobenzyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
694443-80-6 | |
| Record name | 4'-(4-bromobenzyloxy)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00366931 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Methyl-2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1597530.png)
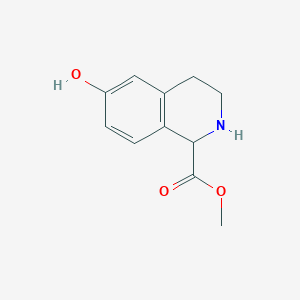
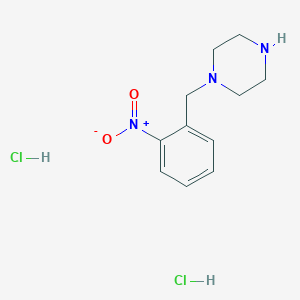

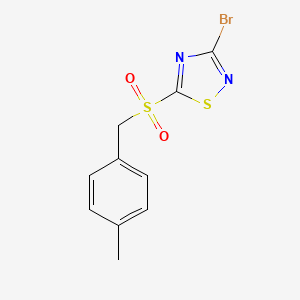


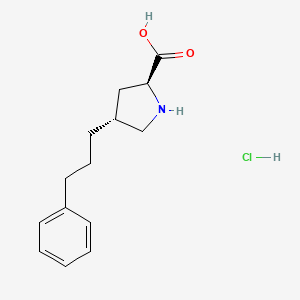
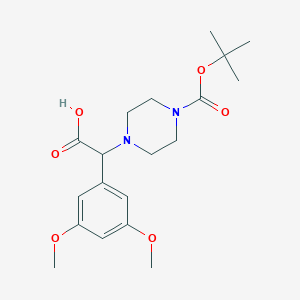
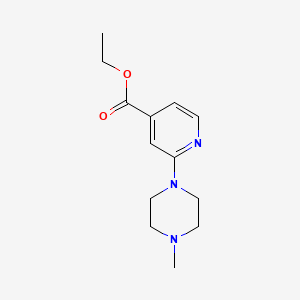
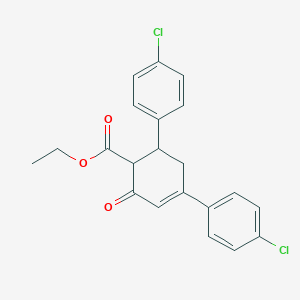
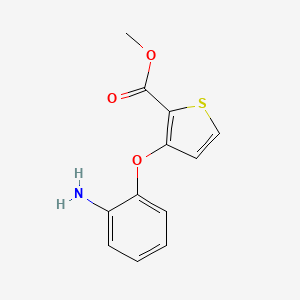
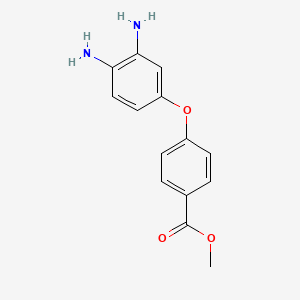
![1-methyl-3-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1597553.png)
